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molecular formula C12H9Cl2NO3S2 B063271 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride CAS No. 166964-34-7

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride

Cat. No. B063271
M. Wt: 350.2 g/mol
InChI Key: HWAXMFYECKQLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638538B1

Procedure details

Chlorosulfonic acid (20.1 ml, 198 mmol) in CH2Cl2 (80 ml) is added dropwise to a solution of 1a (10 g, 40 mmol) in CH2Cl2 (500 ml) at −80° C. The mixture is allowed to reach room temperature in 5 h. The reaction mixture is poured on ice and quickly extracted with CH2Cl2. The organic layer is dried over MgSO4 and the solvent is evaporated to dryness which affords 8.8 g (63%) of desired sulfonyl chloride 1b; mp 133-35° C., 1H NMR (DMSO) δ 9.21 (t, J=6.4 Hz, 1H), 7.87 (d, J=8.67 Hz, 2H), 7.53 (d, J=8.67 Hz, 2H), 6.91 (d, J=3.9 Hz, 1H), 6.77 (d, J=3.39 Hz, 1H), 4.53 (d, J=3.77 Hz, 2H).
Quantity
20.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Cl:6][C:7]1[CH:21]=[CH:20][C:10]([C:11]([NH:13][CH2:14][C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)=[O:12])=[CH:9][CH:8]=1>C(Cl)Cl>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([C:11]([NH:13][CH2:14][C:15]2[S:16][C:17]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:18][CH:19]=2)=[O:12])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
20.1 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NCC=2SC=CC2)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured on ice
EXTRACTION
Type
EXTRACTION
Details
quickly extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness which

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)NCC1=CC=C(S1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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